molecular formula C13H14O3S B14361937 tert-Butyl 1-benzothiophene-2-carboperoxoate CAS No. 92613-07-5

tert-Butyl 1-benzothiophene-2-carboperoxoate

Katalognummer: B14361937
CAS-Nummer: 92613-07-5
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: FGBKBLMQSVRGGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 1-benzothiophene-2-carboperoxoate is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The tert-butyl group attached to the benzothiophene structure adds steric bulk, which can influence the compound’s reactivity and stability.

Vorbereitungsmethoden

The synthesis of tert-Butyl 1-benzothiophene-2-carboperoxoate typically involves the reaction of benzothiophene with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Catalyst: Catalysts such as iron(III) chloride or copper(II) chloride are often employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl 1-benzothiophene-2-carboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 1-benzothiophene-2-carboperoxoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzothiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 1-benzothiophene-2-carboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The specific molecular targets and pathways involved depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 1-benzothiophene-2-carboperoxoate can be compared with other similar compounds, such as:

    tert-Butyl benzothiophene-2-carboxylate: Similar structure but lacks the peroxo group.

    tert-Butyl benzothiophene-2-sulfonate: Contains a sulfonate group instead of a peroxo group.

    tert-Butyl benzothiophene-2-thiol: Contains a thiol group instead of a peroxo group.

Eigenschaften

CAS-Nummer

92613-07-5

Molekularformel

C13H14O3S

Molekulargewicht

250.32 g/mol

IUPAC-Name

tert-butyl 1-benzothiophene-2-carboperoxoate

InChI

InChI=1S/C13H14O3S/c1-13(2,3)16-15-12(14)11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3

InChI-Schlüssel

FGBKBLMQSVRGGF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OOC(=O)C1=CC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.